molecular formula C26H22Cl2N2O4 B295573 4-{3,5-Dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3,5-Dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295573
M. Wt: 497.4 g/mol
InChI Key: MCMATWGGZDDQPB-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3,5-Dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic benefits in various fields of medicine. This molecule belongs to the pyrazolidinedione class of compounds and is known for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The exact mechanism of action of DCP-LA is not fully understood, but it is believed to act through multiple pathways. DCP-LA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival. DCP-LA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates lipid metabolism and insulin sensitivity. Additionally, DCP-LA has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
DCP-LA has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, DCP-LA has been shown to protect against neuronal damage and improve cognitive function. In the retina, DCP-LA has been shown to reduce inflammation and oxidative stress, leading to improved visual function. In the skin, DCP-LA has been shown to reduce inflammation and improve wound healing. In the gastrointestinal tract, DCP-LA has been shown to reduce inflammation and protect against ulcer formation. In the cardiovascular system, DCP-LA has been shown to reduce inflammation and protect against atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCP-LA in lab experiments is its well-established safety profile. DCP-LA has been shown to be non-toxic and well-tolerated in animal studies and human clinical trials. Another advantage is its versatility, as it can be used in various experimental models and cell types. However, one limitation of using DCP-LA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the cost of synthesizing DCP-LA can be a limiting factor for some researchers.

Future Directions

There are several future directions for research on DCP-LA. One area of interest is the potential use of DCP-LA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of DCP-LA in the treatment of retinal diseases such as diabetic retinopathy and age-related macular degeneration. Additionally, further studies are needed to elucidate the exact mechanism of action of DCP-LA and to identify potential drug targets for this compound. Finally, there is a need for more studies to evaluate the safety and efficacy of DCP-LA in humans, particularly in the context of various disease states.

Synthesis Methods

DCP-LA can be synthesized through a multi-step process starting from 3,5-dichloro-2-hydroxybenzaldehyde and 4-methylphenol. The synthesis involves the formation of various intermediates, including 3,5-dichloro-2-(4-methylphenoxy)benzaldehyde and 4-(3,5-dichloro-2-hydroxybenzylidene)-3-methylphenol, which are then coupled with 1-phenyl-3,5-pyrazolidinedione to produce DCP-LA. The purity of the final product can be improved through recrystallization and column chromatography.

Scientific Research Applications

DCP-LA has been studied extensively for its potential therapeutic benefits in various fields of medicine. In neurology, DCP-LA has been shown to have neuroprotective effects against ischemic brain damage and neurodegenerative diseases such as Alzheimer's and Parkinson's. In ophthalmology, DCP-LA has been studied for its potential to treat retinal diseases such as diabetic retinopathy and age-related macular degeneration. DCP-LA has also been studied for its anti-inflammatory and antioxidant properties in the fields of dermatology, gastroenterology, and cardiovascular medicine.

Properties

Molecular Formula

C26H22Cl2N2O4

Molecular Weight

497.4 g/mol

IUPAC Name

(4E)-4-[[3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C26H22Cl2N2O4/c1-17-8-10-21(11-9-17)33-12-5-13-34-24-18(14-19(27)16-23(24)28)15-22-25(31)29-30(26(22)32)20-6-3-2-4-7-20/h2-4,6-11,14-16H,5,12-13H2,1H3,(H,29,31)/b22-15+

InChI Key

MCMATWGGZDDQPB-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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